3-Bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride
CAS No.:
Cat. No.: VC18121682
Molecular Formula: C6H2BrClFIO2S
Molecular Weight: 399.40 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H2BrClFIO2S |
---|---|
Molecular Weight | 399.40 g/mol |
IUPAC Name | 3-bromo-2-fluoro-6-iodobenzenesulfonyl chloride |
Standard InChI | InChI=1S/C6H2BrClFIO2S/c7-3-1-2-4(10)6(5(3)9)13(8,11)12/h1-2H |
Standard InChI Key | YKTPJMBGDPFLOX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1Br)F)S(=O)(=O)Cl)I |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula, C₆H₂BrClFIO₂S, reflects a benzene ring substituted with bromine (Br), fluorine (F), iodine (I), and a sulfonyl chloride (–SO₂Cl) group . The precise arrangement of substituents is critical to its reactivity:
-
Bromine at position 3
-
Fluorine at position 2
-
Iodine at position 6
-
Sulfonyl chloride at position 1
This substitution pattern is encoded in its SMILES notation: C1=CC(=C(C(=C1F)I)S(=O)(=O)Cl)Br
, which specifies the spatial orientation of substituents . The InChIKey RRXVVVHKJRXELS-UHFFFAOYSA-N
further uniquely identifies its stereochemical configuration .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₆H₂BrClFIO₂S |
Molecular Weight | 399.40 g/mol |
SMILES | C1=CC(=C(C(=C1F)I)S(=O)(=O)Cl)Br |
InChIKey | RRXVVVHKJRXELS-UHFFFAOYSA-N |
Comparative Halogenated Benzene Derivatives
While structurally related to compounds such as 3-bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride (C₆H₂BrCl₂FO₂S) and 3-bromo-2-chloro-6-fluoroiodobenzene (C₆H₂BrClFI) , the iodine substituent in 3-bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride introduces distinct electronic and steric effects. Iodine’s larger atomic radius and polarizability may enhance electrophilic substitution reactivity compared to chlorine or bromine .
Synthesis and Reactivity
Reactivity Profile
The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols to form sulfonamides or sulfonate esters). The electron-withdrawing effects of halogens, particularly fluorine, may further activate the ring for electrophilic attacks at positions ortho or para to the sulfonyl group .
Physical and Chemical Properties
Predicted Physicochemical Data
While experimental data (e.g., melting point, solubility) are absent in available literature, collision cross-section (CCS) values for similar sulfonyl chlorides provide indirect insights. For instance, 3-bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride exhibits CCS values of 141.9 Ų for [M+H]+ adducts . Extrapolating, the iodine substituent in 3-bromo-2-fluoro-6-iodobenzene-1-sulfonylchloride likely increases molecular polarizability, potentially elevating CCS values.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs, which exhibit antimicrobial and diuretic properties. The halogen-rich structure of this compound could facilitate the development of targeted therapies, though specific applications remain unexplored in current literature .
Agrochemical Synthesis
In agrochemistry, sulfonyl chlorides serve as precursors to herbicides and pesticides. The iodine substituent may enhance binding affinity to biological targets, though further studies are needed to validate this hypothesis .
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